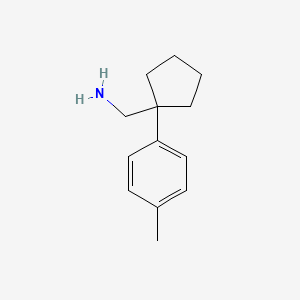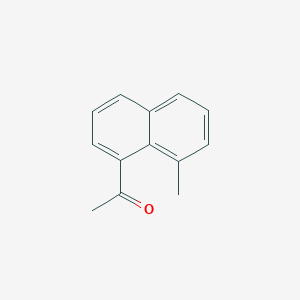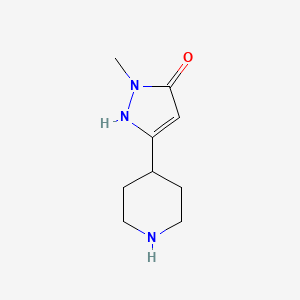![molecular formula C14H27N3O B11742233 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves several steps. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and acetyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield nitro derivatives, while substitution reactions with acetyl chloride can produce acetylated products .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In medicine, it may be explored for its potential therapeutic effects, while in industry, it can be used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes, which may underlie its potential therapeutic effects.
Comparación Con Compuestos Similares
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other pyrazole derivatives such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine . These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The unique combination of the pyrazole and propylamine moieties in this compound sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H27N3O |
|---|---|
Peso molecular |
253.38 g/mol |
Nombre IUPAC |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H27N3O/c1-5-8-17-11-14(13(4)16-17)10-15-7-6-9-18-12(2)3/h11-12,15H,5-10H2,1-4H3 |
Clave InChI |
GVKMEMAICIDGRU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C)CNCCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
